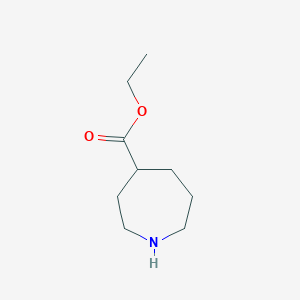

Ethyl azepane-4-carboxylate

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of organic chemistry. Among these, nitrogen-containing heterocycles are of paramount importance due to their prevalence in natural products and pharmaceuticals. The azepane ring, a saturated seven-membered heterocycle with one nitrogen atom, represents a key structural motif. Ethyl azepane-4-carboxylate, with its ester functional group, provides a reactive handle for further chemical modifications, positioning it as a crucial intermediate in the synthesis of more complex molecules. The study and application of such derivatives are central to the ongoing exploration of new chemical space in modern heterocyclic chemistry.

Research Significance of Azepane Ring Systems as Chemical Scaffolds

The azepane ring system is a privileged scaffold in drug discovery. Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets. nih.gov Azepane derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-Alzheimer's, and antimicrobial properties. nih.gov The flexibility of the seven-membered ring allows it to adopt various conformations, enabling it to bind to a diverse range of protein targets. The development of efficient synthetic methods to access functionalized azepanes, such as this compound, is therefore a significant area of research, as it opens avenues for the discovery of new therapeutic agents. nih.govnih.gov

Overview of the Synthetic Utility of Azepane-4-carboxylate Derivatives

Azepane-4-carboxylate derivatives, including the ethyl ester, are versatile building blocks in organic synthesis. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations. The nitrogen atom of the azepane ring can be functionalized through N-alkylation or N-acylation, allowing for the introduction of a wide variety of substituents. This dual functionality makes these compounds highly valuable for creating libraries of diverse molecules for screening in drug discovery programs. For instance, the synthesis of complex oxo-azepines, which are important synthons for biologically active compounds, has been achieved using azepane derivatives. mdpi.com The strategic manipulation of the carboxylate and the ring nitrogen is a common strategy in the construction of complex molecular architectures. rsc.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | nih.gov |

| Molecular Weight | 171.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCOC(=O)C1CCCNCC1 | nih.gov |

| InChIKey | AFOQFPZDCLCIBL-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl azepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8-4-3-6-10-7-5-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOQFPZDCLCIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Azepane 4 Carboxylate and Its Analogs

Classical and Established Synthetic Pathways to the Azepane Core

The synthesis of the azepane ring is primarily achieved through two main approaches: the cyclization of acyclic precursors and the expansion of smaller, pre-existing heterocyclic rings. researchgate.net These strategies have been extensively developed to afford a diverse range of substituted azepanes.

Cyclization Strategies for Seven-Membered Nitrogen Heterocycles

The formation of the azepane ring from a linear precursor is a fundamental approach that involves the creation of a new carbon-nitrogen or carbon-carbon bond to close the seven-membered ring. These methods can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular cyclization is a powerful strategy for the synthesis of the azepane core, involving the formation of a bond between two reactive centers within the same molecule. A variety of methods have been developed to facilitate this transformation.

One notable approach is the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. This method has been historically used for the synthesis of 1-benzyl-azepan-4-one-5-carboxylate, a precursor to azepan-4-one. acs.org The process involves a multi-step sequence starting from a protected amino acid, followed by a series of reactions to build the linear diester precursor, which then undergoes cyclization. acs.org

Radical-mediated tandem cyclizations have also emerged as a significant tool for constructing seven-membered nitrogen heterocycles. sioc-journal.cn These reactions can circumvent some of the limitations of traditional methods, such as poor atom economy and harsh reaction conditions. sioc-journal.cn

Another innovative intramolecular approach involves the aza-Prins cyclization combined with a Peterson-type elimination, which has been developed for the synthesis of tetrahydroazepines. researchgate.net Additionally, an intramolecular 1,7-carbonyl-enamine cyclization has been studied as a novel method for azepine ring closure. chem-soc.siresearchgate.net This reaction proceeds through the formation of an enamine-ester intermediate that undergoes a 1,7-cyclization. chem-soc.si

Reductive amination of carbonyl compounds with ω-amino fatty acids, catalyzed by an iron complex, provides a route to various N-heterocycles, including azepanes, with good functional group tolerance. researchgate.net Copper-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has also been shown to be an efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates. nih.gov

The following table summarizes selected intramolecular cyclization strategies for the synthesis of the azepane core.

| Reaction Type | Key Features | Example Product | Reference(s) |

| Dieckmann Condensation | Base-catalyzed intramolecular cyclization of a diester. | 1-Benzyl-azepan-4-one-5-carboxylate | acs.org |

| Radical-Mediated Tandem Cyclization | Avoids harsh conditions and offers good atom economy. | Various seven-membered N-heterocycles | sioc-journal.cn |

| Aza-Prins Cyclization/Peterson Elimination | Combination reaction for tetrahydroazepine synthesis. | Tetrahydroazepines | researchgate.net |

| Intramolecular Carbonyl-Enamine Cyclization | Novel mode of ring closure via an enamine-ester intermediate. | Azepine derivatives | chem-soc.siresearchgate.net |

| Reductive Amination | Iron-catalyzed reaction of carbonyls and ω-amino fatty acids. | Pyrrolidines, piperidines, and azepanes | researchgate.net |

| Copper-Catalyzed Tandem Amination/Cyclization | Synthesis of trifluoromethyl-substituted azepine-2-carboxylates. | CF3-containing azepine-2-carboxylates | nih.gov |

Intermolecular cycloaddition reactions, particularly [4+3] annulations, represent a convergent and powerful strategy for the construction of seven-membered rings. nih.gov This approach involves the reaction of a four-atom component with a three-atom component to form the seven-membered ring in a single step.

A notable example is the Lewis acid-catalyzed [4+3] annulative addition of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. nih.gov This reaction, often catalyzed by ytterbium triflate, produces densely substituted azepane derivatives in good to excellent yields and with high diastereoselectivity. nih.gov An enantioselective version of this transformation has also been developed using a copper triflate catalyst with a trisoxazoline (Tox) ligand. nih.gov

Gold-catalyzed intermolecular [4+3] cycloaddition reactions have also been developed for the synthesis of azepines. nih.gov These reactions can involve the annulation of simple, readily available starting materials. nih.gov For instance, the reaction of propargyl esters with α,β-unsaturated imines in the presence of a gold(I) catalyst can afford substituted azepines. nih.gov Another gold-catalyzed approach involves the reaction of two molecules of a propargylic ester with one molecule of an alkyl azide (B81097) to form multisubstituted 4,5-dihydro-1H-azepine derivatives. acs.org

Palladium-catalyzed decarboxylative [4+3] cyclization of γ-methylidene-δ-valerolactones with aziridines has been shown to produce azepanes. acs.org Furthermore, a palladium-catalyzed asymmetric [4+3] cycloaddition of a methylene-trimethylenemethane donor with an azadiene has been developed to afford benzofuro[3,2-b]azepine-derived exocyclic chiral allenes. nih.gov

Phosphine-catalyzed chemoselective [4+3] cycloaddition of aldimine esters and β′-acetoxy allenoates is another method for the synthesis of structurally diverse azepines. researchgate.net Intramolecular aza-[4+3] cycloaddition reactions of aza-oxyallylic cations with cyclic dienes have also been utilized to prepare polyheterocyclic scaffolds, which can be further transformed into polyhydroxylated azepanes. thieme-connect.com

The table below provides a summary of selected intermolecular cycloaddition strategies for azepane synthesis.

| Reaction Type | Catalyst/Reagents | Key Features | Example Product | Reference(s) |

| [4+3] Annulation | Yb(OTf)3 or Cu(OTf)2/Tox ligand | Reaction of donor-acceptor cyclopropanes and 2-aza-1,3-dienes. | Densely substituted azepanones | nih.gov |

| Gold-Catalyzed [4+3] Cycloaddition | Au(I) or Au(III) catalysts | Annulation of propargyl esters and α,β-unsaturated imines. | Substituted azepines | nih.gov |

| Gold-Catalyzed [4+3] Cycloaddition | Gold catalyst | Reaction of propargylic esters and alkyl azides. | 4,5-Dihydro-1H-azepine derivatives | acs.org |

| Palladium-Catalyzed [4+3] Cycloaddition | Palladium catalyst | Reaction of γ-methylidene-δ-valerolactones and aziridines. | Azepanes | acs.org |

| Palladium-Catalyzed Asymmetric [4+3] Cycloaddition | Palladium catalyst | Reaction of methylene-trimethylenemethane and azadienes. | Benzofuro[3,2-b]azepine-derived chiral allenes | nih.gov |

| Phosphine-Catalyzed [4+3] Cycloaddition | Phosphine catalyst | Reaction of aldimine esters and β′-acetoxy allenoates. | 1,3-Dihydro-2H-azepine-2,2,4-tricarboxylates | researchgate.net |

| Intramolecular Aza-[4+3] Cycloaddition | Dehydrohalogenation of α-halohydroxamates | Generation of aza-oxyallylic cations for reaction with cyclic dienes. | Polyhydroxylated azepanes | thieme-connect.com |

Ring Expansion Approaches from Smaller N-Heterocycles

Ring expansion reactions provide an alternative and often stereoselective route to the azepane core, starting from more readily available five- or six-membered N-heterocycles. researchgate.net These methods involve the cleavage of a bond within the starting ring and the insertion of one or more atoms to form the larger seven-membered ring.

While less common, transformations of β-lactams (four-membered rings) can be utilized to construct azepanes. One strategy involves the ring expansion of vinylaziridines, which can be prepared from β-lactams, to form azepines through aza-Claisen rearrangements. mdpi.comnih.gov This strain-release reaction is kinetically favored and can be applied to the synthesis of substituted azepines. mdpi.comnih.gov

The expansion of five-membered pyrrolidine (B122466) and six-membered piperidine (B6355638) rings is a more prevalent and well-developed strategy for azepane synthesis. researchgate.netrsc.org

A significant advancement in this area is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepanes and azocanes. rsc.org This methodology involves the rearrangement of allylic amines under mild conditions and can proceed with high enantioretention, making it a valuable tool for accessing enantioenriched azepanes. rsc.orgchemrxiv.org

Kurihara's group has extensively studied the ring expansion of pyrrolidines to azepanes. researchgate.net One such method involves the ring expansion of trifluoromethyl-substituted pyrrolidines, derived from L-proline, to generate 4-substituted α-trifluoromethyl azepanes. researchgate.net The regioselectivity of this expansion is directed by the trifluoromethyl group. researchgate.net Another approach involves a copper(I)-promoted intramolecular Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates to yield highly functionalized 1H-benzo[b]azepines. acs.org

Similarly, piperidine ring expansion offers a direct route to azepane derivatives. Diastereomerically pure azepane derivatives can be prepared with excellent yield, stereoselectivity, and regioselectivity through this method. rsc.orgresearchgate.net For instance, the reaction of a chiral N-benzyl-2-(chloromethyl)-3-hydroxypiperidine with an azide anion can lead to a chiral 3-azido-N-benzyl-4-hydroxyhexahydro-1H-azepine as a ring expansion product. clockss.org Furthermore, a dearomative ring expansion of nitroarenes, which can be considered as functionalized piperidine precursors, has been developed to synthesize polysubstituted azepanes. manchester.ac.ukmanchester.ac.ukthieme-connect.com This photochemical process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system. manchester.ac.ukmanchester.ac.ukthieme-connect.com

The following table summarizes key ring expansion strategies for the synthesis of the azepane core.

| Starting Ring | Reaction Type | Key Features | Example Product | Reference(s) |

| Pyrrolidine | Palladium-Catalyzed Two-Carbon Ring Expansion | Rearrangement of 2-alkenyl pyrrolidines. | Azepanes | rsc.orgchemrxiv.org |

| Pyrrolidine | Ring Expansion of Trifluoromethyl-Substituted Pyrrolidines | Regioselective expansion induced by the CF3 group. | 4-Substituted α-trifluoromethyl azepanes | researchgate.net |

| Pyrrolidine | Intramolecular Ullmann-Type Annulation/Rearrangement | Copper(I)-promoted cascade reaction. | 1H-Benzo[b]azepines | acs.org |

| Piperidine | Piperidine Ring Expansion | Stereoselective and regioselective synthesis. | Diastereomerically pure azepane derivatives | rsc.orgresearchgate.net |

| Piperidine | Reaction with Azide Anion | Ring expansion of 2-(chloromethyl)piperidine (B3272035) derivatives. | 3-Azido-hexahydro-1H-azepine derivatives | clockss.org |

| Nitroarene (Piperidine Precursor) | Photochemical Dearomative Ring Expansion | Blue light-mediated transformation of nitroarenes. | Polysubstituted azepanes | manchester.ac.ukmanchester.ac.ukthieme-connect.com |

Advanced Catalytic Synthesis of Azepane-4-carboxylates

Recent advancements in catalysis have provided powerful tools for the synthesis of azepane-4-carboxylates, enabling more efficient and selective construction of the seven-membered ring. These methods often offer advantages in terms of yield, stereocontrol, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Methods for C-N Bond Formation

Transition metal catalysis has become indispensable for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of azepane rings. rsc.orgnih.govresearchgate.net Catalysts based on copper (Cu), palladium (Pd), rhodium (Rh), iridium (Ir), and gold (Au) have been employed in various strategies to facilitate the intramolecular cyclization that forms the azepane core. rsc.orgmdpi.comresearchgate.net These methods often proceed through mechanisms such as oxidative addition, reductive elimination, and migratory insertion, allowing for the construction of the C-N bond under milder conditions and with greater control than traditional methods. rsc.org

Tandem reactions, where multiple bond-forming events occur in a single operational step, offer a highly efficient approach to complex molecules like azepanes. dntb.gov.uanih.gov Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines has been developed for the synthesis of azepine derivatives. nih.govdntb.gov.uanih.gov This method allows for the formation of trifluoromethyl-substituted azepine-2-carboxylates, demonstrating the utility of this approach for creating functionalized azepane precursors. dntb.gov.uanih.gov The reaction proceeds through an initial intermolecular amination of the allenyne followed by an intramolecular cyclization to form the seven-membered ring. mdpi.com

Similarly, palladium-catalyzed tandem ring-opening amination/cyclization of vinyl γ-lactones provides access to a variety of caprolactams, which are precursors to azepanes. nih.gov This stereoselective process involves the ring-opening of the lactone, followed by a regio- and stereoselective allylic amination and subsequent cyclization. nih.gov

| Catalyst | Substrate | Reaction Type | Product | Reference |

| Cu(I) | Functionalized allenynes and amines | Tandem amination/cyclization | Trifluoromethyl-substituted azepine-2-carboxylates | dntb.gov.uanih.gov |

| Pd(0) | Vinyl γ-lactones | Tandem ring-opening amination/cyclization | Unsaturated and substituted caprolactams | nih.gov |

Asymmetric reductive amination is a powerful method for the synthesis of chiral amines and has been applied to the stereocontrolled synthesis of functionalized azaheterocycles, including azepanes. u-szeged.huacs.org This strategy typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in a stereoselective manner. nih.govrsc.org

The direct asymmetric reductive amination of ketones to form chiral primary amines has been achieved using ruthenium catalysts in combination with chiral ligands. researchgate.net For instance, a Cbz-protected 4-oxoazepane can be converted to its corresponding chiral amine using this methodology. researchgate.net Furthermore, iridium catalysts have been effectively used for the asymmetric reductive amination of ketones, leading to chiral amines with high enantioselectivity. nih.gov While direct synthesis of ethyl azepane-4-carboxylate via this method is not explicitly detailed, the successful application to related cyclic ketones underscores its potential. u-szeged.huresearchgate.net

| Catalyst System | Substrate Type | Key Features | Reference |

| Ru(OAc)₂/((S)-binap) | Ketones (including 4-oxoazepane derivatives) | Direct conversion to chiral primary amines | researchgate.net |

| Ir-based catalysts | Ketones | High enantioselectivity for chiral amine synthesis | nih.gov |

Stereoselective and Enantioselective Synthesis of Chiral Azepane-4-carboxylate Derivatives

The synthesis of enantiomerically pure chiral azepane derivatives is of high importance due to the stereospecific nature of many biological interactions. nih.gov Methodologies that allow for the precise control of stereochemistry are therefore highly sought after.

The use of chiral auxiliaries and ligands is a well-established strategy for achieving stereocontrol in organic synthesis. mdpi.com In the context of azepane synthesis, chiral ligands can be used in conjunction with transition metal catalysts to induce enantioselectivity in C-H functionalization and cyclization reactions. nih.govmdpi.com For example, palladium-catalyzed enantioselective arylation of the α-methylene C-H bonds of azepanes has been achieved using chiral phosphoric acids as ligands. nih.govmdpi.com

Chiral diphosphine ligands, such as (R)-MeOBIPHEP, have been used in the asymmetric hydrogenation of ethyl 4-oxo-azepan-3-carboxylate hydrochloride, yielding the corresponding chiral hydroxy-azepane-carboxylate with high enantiomeric excess. google.com The choice of the chiral ligand is critical for achieving high levels of stereocontrol in these transformations. ajchem-b.com

| Catalyst/Ligand System | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| [RuCl((R)-MeOBIPHEP)(C₆H₆)]Cl | Ethyl 4-oxo-azepan-3-carboxylate hydrochloride | Asymmetric hydrogenation | (3R, 4R)-4-hydroxy-azepan-3-carboxylic acid ethyl ester hydrochloride | >99% | google.com |

| Pd₂(dba)₃ / Chiral Phosphoric Acid | N-thioamide protected azepanes | Enantioselective α-C-H arylation | α-arylated azepanes | High | nih.govmdpi.com |

Enzymatic methods offer a powerful and environmentally friendly approach to obtaining enantiomerically pure compounds. nih.gov Enzyme-catalyzed kinetic resolution is a particularly useful technique where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. researchgate.netbeilstein-journals.org

While specific examples for this compound are not prevalent, the principle has been demonstrated in related systems. For instance, Novozyme 435, a commercially available lipase, has been used for the enantioselective kinetic resolution of racemic N-protected tetrahydro-1H-benzo[b]azepin-5-ols. researchgate.net This process yields the corresponding (R)-esters and (S)-alcohols with high enantioselectivity. researchgate.net Another study reports a one-pot photoenzymatic synthesis for N-Boc-4-amino/hydroxy-azepane with high conversion and greater than 99% enantiomeric excess, combining photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step. acs.org These examples highlight the potential of biocatalysis for the stereoselective synthesis of chiral azepane derivatives. beilstein-journals.org

| Enzyme | Substrate | Reaction Type | Products | Enantiomeric Excess (ee) | Reference |

| Novozyme 435 (Lipase) | Racemic N-protected tetrahydro-1H-benzo[b]azepin-5-ols | Kinetic Resolution (Acylation) | (R)-esters and (S)-alcohols | up to 98% | researchgate.net |

| Amine Transaminase (ATA) / Keto Reductase (KRED) | N-Boc-azepane | Photoenzymatic oxyfunctionalization and transamination/reduction | N-Boc-4-amino/hydroxy-azepane | >99% | acs.org |

Green Chemistry Principles and Sustainable Routes in Azepane Synthesis

Atom Economy and Efficiency in Azepane-4-carboxylate Formation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comchemistry-teaching-resources.com Reactions with high atom economy are inherently more sustainable as they generate fewer byproducts and waste. rsc.org

In the context of azepane synthesis, cycloaddition reactions are often highlighted as reliable and atom-economical methods. researchgate.net For instance, a [6+1] annulation reaction of N-tethered ynenitriles with Reformatsky reagents has been reported for the direct synthesis of a broad range of 3-amino-2,7-dihydro-1H-azepine-4-carboxylates in high yields. researchgate.net This method demonstrates excellent functional group tolerance and represents an efficient pathway to the azepine core. researchgate.net

The table below illustrates the concept of atom economy in different reaction types relevant to heterocyclic synthesis. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. chemistry-teaching-resources.com

| Reaction Type | General Equation | Inherent Atom Economy | Byproducts |

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A + B → C + D | < 100% | D |

| Elimination | A → B + C | < 100% | C |

This table provides a generalized view of atom economy for different reaction types.

Solvent-Free and Microwave-Assisted Synthetic Protocols

The use of hazardous organic solvents is a major concern in chemical synthesis. mdpi.com Consequently, the development of solvent-free and alternative energy-driven synthetic methods is a key area of green chemistry research. cem.comekb.eg

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. ekb.eg For instance, the condensation of 1H-benzo[d]imidazol-2-amine with ethyl acetoacetate (B1235776) to form a triazepinone (B1260405) derivative has been successfully carried out in a solvent-free system at elevated temperatures. researchgate.net While not directly synthesizing this compound, this demonstrates the feasibility of solvent-free conditions for related heterocyclic systems.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijrpr.comconicet.gov.ar This technique has been successfully applied to the synthesis of various heterocyclic compounds, including azepine derivatives. thieme-connect.comacs.org

For example, the condensation of azepan-4-ones with 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia (B1221849) to synthesize nitro-substituted tetrahydropyridoazepines was significantly more efficient under microwave irradiation (100 °C for 30 minutes) compared to stirring at room temperature for 24 hours. thieme-connect.com Similarly, a rapid and efficient microwave-assisted synthesis of ethyl-quinolon-4-one-3-carboxylates has been developed, with subsequent hydrolysis to the corresponding carboxylic acids also accelerated by microwave irradiation. conicet.gov.ar The synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was achieved in 2-4 minutes under microwave irradiation, showcasing a significant reduction in reaction time. sciforum.net

The table below summarizes examples of microwave-assisted synthesis for azepine analogs and related heterocyclic compounds, highlighting the reaction conditions and outcomes.

| Reactants | Product | Conditions | Yield | Reference |

| Benzyl 4-oxoazepane-1-carboxylate and 1-methyl-3,5-dinitropyridin-2(1H)-one | Benzyl 3-nitro-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine-6-carboxylate and regioisomer | Microwave, 100 °C, 30 min | Not specified | thieme-connect.com |

| Substituted anilines and diethyl-ethoxymethylenmalonate | Ethyl-quinolon-4-one-3-carboxylates | Microwave, 70 °C, 2 min | 97% (for a model reaction) | conicet.gov.ar |

| Substituted aldehydes, ethyl 3-oxobutanoate, and urea | Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Microwave, 2-4 min | 88-92% | sciforum.net |

| 2-Aminobenzamide and allyl bromide | 2-(Diallylamino)benzamide | Microwave, 100 W, 4 min | 60% | acs.org |

This table presents selected examples of microwave-assisted synthesis of heterocyclic compounds.

By embracing the principles of atom economy and employing innovative techniques like solvent-free and microwave-assisted synthesis, the production of this compound and its analogs can be made more sustainable and efficient, aligning with the goals of modern green chemistry.

Advanced Spectroscopic and Structural Characterization of Ethyl Azepane 4 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural characterization of ethyl azepane-4-carboxylate, offering precise information about the chemical environment of each atom.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for determining the molecular structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.

For this compound, with the molecular formula C₉H₁₇NO₂, the expected NMR signals can be predicted based on its structure. nih.gov The ethyl ester group will exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to coupling with each other. The azepane ring contains a methine proton at the C4 position and several methylene protons (at C2, C3, C5, C6, and C7), which often show complex, overlapping signals due to their similar chemical environments and conformational dynamics. The proton attached to the nitrogen (NH) may appear as a broad singlet.

In the ¹³C NMR spectrum, nine distinct carbon signals are expected: one for the carbonyl carbon of the ester, two for the ethyl group carbons, and six for the carbons of the azepane ring. The chemical shifts provide crucial information; for instance, the carbonyl carbon is typically found significantly downfield (around 170-175 ppm). While specific experimental data for the parent this compound is not detailed in the provided search results, analysis of related N-substituted derivatives provides a basis for these assignments. mdpi.comchem-soc.si

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl -OCH₂- | ~4.1 (quartet) | ~60 |

| Azepane C4-H | ~2.5 (multiplet) | ~40-45 |

| Azepane Ring -CH₂- | ~1.6 - 3.0 (multiple multiplets) | ~25-55 |

| Azepane N-H | Variable, broad singlet | N/A |

| Ester C=O | N/A | ~174 |

Application of 2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals in the NMR spectra of azepane derivatives and establishing the precise connectivity of the molecule. nih.govwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edumnstate.edu For this compound, a COSY spectrum would show a cross-peak between the ethyl group's CH₃ and OCH₂ protons. It would also map the connectivity of the protons around the azepane ring, showing correlations between protons on adjacent carbons (e.g., H2↔H3, H3↔H4, H4↔H5, etc.), which is critical for tracing the ring system. mnstate.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly bonded to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), whose signals are often better resolved.

Correlations from the ethyl OCH₂ protons to the carbonyl carbon (C=O).

Correlations from the C4 methine proton to the carbonyl carbon and to carbons C3 and C5 of the ring.

Correlations from the C2 and C7 protons to their neighboring carbons across the nitrogen atom.

Together, these 2D techniques provide a comprehensive and unambiguous map of the molecular structure. slideshare.net

Dynamic NMR for Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is not planar and possesses significant conformational flexibility, capable of adopting various chair and boat-like conformations. Dynamic NMR (DNMR), primarily through variable-temperature (VT) NMR studies, is used to investigate these conformational dynamics. nih.gov

At room temperature, the rate of interconversion between different conformers may be fast on the NMR timescale, resulting in spectra that show time-averaged signals for the ring protons. nih.gov By lowering the temperature, this interconversion can be slowed. If the temperature is lowered sufficiently to reach the coalescence point and below, the single averaged signals for the non-equivalent protons in different conformations will broaden, separate, and then sharpen into distinct signals for each conformer.

This technique allows for the determination of the energy barriers (ΔG‡) to ring inversion and can reveal the relative populations of the different conformers present at equilibrium. Studies on related benzothienoazepine systems have shown that the introduction of substituents on the azepine ring can significantly influence the conformational energetics, sometimes making one conformer strongly preferred. nih.gov Such analyses provide critical insight into the three-dimensional shape and flexibility of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and, through fragmentation, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). innovareacademics.in This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. innovareacademics.in For this compound (C₉H₁₇NO₂), the monoisotopic mass can be calculated and compared to the experimentally measured value to confirm the chemical formula. HRMS data is typically reported for protonated molecules ([M+H]⁺) or other adducts like sodium ([M+Na]⁺). mdpi.com

Table 2: Predicted HRMS Data for this compound (C₉H₁₇NO₂) Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₈NO₂⁺ | 172.13321 |

| [M+Na]⁺ | C₉H₁₇NNaO₂⁺ | 194.11515 |

| [M+K]⁺ | C₉H₁₇KNO₂⁺ | 210.08909 |

Data sourced from PubChemLite. uni.lu

The close agreement between the calculated and observed mass in an HRMS experiment provides definitive confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision with an inert gas, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgyoutube.com The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure and helps to confirm the connectivity of its atoms.

For the protonated molecule of this compound ([M+H]⁺, m/z 172.13), several fragmentation pathways can be predicted based on the fragmentation of similar structures like ethyl N-methylpiperidine-3-carboxylate. researchgate.net

Table 3: Plausible MS/MS Fragmentation Pathways for Protonated this compound

| Precursor Ion (m/z) | Plausible Fragmentation | Neutral Loss | Product Ion (m/z) | Notes |

| 172.13 | Loss of ethanol | C₂H₅OH (46.04 Da) | 126.09 | Formation of a stable acylium ion from the ester. |

| 172.13 | Loss of ethylene (B1197577) | C₂H₄ (28.03 Da) | 144.10 | McLafferty-type rearrangement from the ethyl ester. |

| 172.13 | Loss of the entire ester group | •COOC₂H₅ (73.05 Da) | 99.08 | Cleavage of the C4-C(O) bond. |

| 172.13 | Cleavage of the azepane ring | Various small molecules | - | Alpha-cleavage adjacent to the nitrogen is a common pathway for cyclic amines, leading to ring-opened fragments. |

The analysis of these product ions allows for the reconstruction of parts of the molecular structure, confirming the presence of the ethyl ester group and the integrity of the azepane ring, thus complementing the data obtained from NMR spectroscopy. uakron.edu

X-ray Crystallography for Solid-State Structural Determination

Confirmation of Relative and Absolute Stereochemistry

For chiral molecules like derivatives of this compound, X-ray crystallography is the gold standard for determining both relative and absolute stereochemistry. The synthesis of complex molecules can often result in multiple diastereomers, and X-ray analysis of a single crystal can definitively establish the spatial orientation of substituents.

In studies of complex azepane-containing fused ring systems, X-ray diffraction has been pivotal in confirming the relative configuration of multiple stereocenters generated during synthesis. For instance, the analysis of a tetracyclic system incorporating an azepane ring unequivocally established the relative stereochemistry of five distinct chiral centers within the molecule. iucr.org Similarly, in the synthesis of diastereopure azepane-derived quaternary amino acids, X-ray crystallography confirmed the stereochemistry, which was essential for understanding their ability to induce specific secondary structures in peptides. csic.es The determination of absolute configuration is also possible, often by using anomalous dispersion effects, which is critical in pharmaceutical development where enantiomers can have vastly different biological activities.

Analysis of Conformational Preferences and Intermolecular Interactions in Crystalline State

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. chim.itnih.gov X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. Studies on various azepane derivatives have revealed that the ring often adopts a chair or a twist-boat conformation. For example, a fused tetracyclic system containing an azepane ring was found to adopt a chair conformation in the crystalline state. iucr.org In other complex dibenzoazepine derivatives, the seven-membered ring was observed to be in a twist-boat conformation. nih.gov

Furthermore, the crystal structure reveals the network of intermolecular interactions that stabilize the crystal lattice. These interactions are fundamental to crystal engineering and understanding the physicochemical properties of the solid material. Common interactions observed in the crystals of azepane derivatives include:

Hydrogen Bonding: In crystals of related benzazepine derivatives, a variety of hydrogen bonds, such as O—H⋯O, O—H⋯N, and N—H⋯O, link molecules into extensive networks, including dimers, chains, and sheets. researchgate.net Weak C—H⋯O hydrogen bonds are also frequently observed, contributing to the formation of layered structures in the crystal. iucr.org

π-Interactions: In derivatives containing aromatic rings, C—H⋯π and π-π stacking interactions play a significant role in the crystal packing, often linking molecules into dimers or more extended arrays. nih.govresearchgate.net

A summary of crystallographic data for a related azepane derivative is presented below to illustrate the type of information obtained.

| Parameter | Value |

| Compound | Methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate iucr.org |

| Molecular Formula | C₁₅H₁₉NO₄ iucr.org |

| Azepane Ring Conformation | Chair iucr.org |

| Key Intermolecular Interactions | Weak C—H⋯O hydrogen bonds forming puckered layers. iucr.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying functional groups within a molecule and assessing the purity of a sample. researchgate.net These techniques probe the vibrational modes of molecules, which are sensitive to the types of atoms and the nature of the chemical bonds between them.

For this compound, the key functional groups are the secondary amine within the azepane ring and the ethyl ester group. The characteristic vibrational frequencies for these groups can be readily identified in their IR and Raman spectra.

Characteristic Vibrational Frequencies:

Carbonyl (C=O) Stretching: The ethyl ester group features a prominent carbonyl bond. The C=O stretching vibration typically gives rise to a strong absorption band in the IR spectrum between 1750 and 1735 cm⁻¹ for saturated aliphatic esters. scialert.net This is one of the most diagnostic peaks in the spectrum. In Raman spectra, the C=O stretch also appears in a similar region. scialert.net

C-O Stretching: The ester functionality also exhibits C-O stretching vibrations. Two distinct C-O stretches are expected: an asymmetric stretch (C-O-C) and a symmetric stretch. These typically appear as strong bands in the region of 1300-1000 cm⁻¹. mdpi.com

N-H Stretching: The secondary amine of the azepane ring will show an N-H stretching vibration. This typically appears as a moderate absorption in the 3500-3300 cm⁻¹ region of the IR spectrum. The position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations from the ethyl group and the azepane ring are expected in the 3000-2850 cm⁻¹ region. mdpi.com

N-H Bending: The N-H bending (scissoring) vibration usually appears as a moderate to strong band around 1650-1550 cm⁻¹.

The following table summarizes the expected vibrational bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Ester (C=O) | Stretching | 1750 - 1735 scialert.net | Strong, Sharp |

| Ester (C-O) | Stretching | 1300 - 1000 mdpi.com | Strong |

| Amine (N-H) | Stretching | 3500 - 3300 | Moderate |

| Amine (N-H) | Bending | 1650 - 1550 | Moderate to Strong |

| Alkane (C-H) | Stretching | 3000 - 2850 mdpi.com | Medium to Strong |

Purity Assessment:

Both IR and Raman spectroscopy are effective tools for assessing the purity of a sample. The spectrum of a pure compound is a unique fingerprint. The presence of impurities, such as starting materials, by-products, or residual solvents, can be detected by the appearance of extraneous peaks in the spectrum. For example, if the hydrolysis of the ester occurred, a very broad O-H stretching band characteristic of a carboxylic acid would appear around 3300-2500 cm⁻¹, along with a shift in the C=O peak. mdpi.com

Raman spectroscopy is particularly advantageous for quantitative analysis and for monitoring reactions in situ. spectroscopyonline.com It is less sensitive to water, making it suitable for aqueous solutions. The sharpness and characteristic positions of Raman bands allow for the differentiation of isomers and polymorphs and the quantification of impurities in a sample. spectroscopyonline.comresearch-solution.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming its identity and purity with a high degree of confidence. nih.gov

Computational and Theoretical Studies on Ethyl Azepane 4 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the three-dimensional structure and electronic properties of ethyl azepane-4-carboxylate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. Computational studies on cycloheptane (B1346806) and related heterocycles, including azepane, have identified several low-energy conformations on the potential energy surface. nih.govacs.org The most stable conformations for the azepane ring are typically twist-chair forms, while chair and boat conformations are often higher in energy or represent transition states for interconversion. nih.gov

For this compound, the substituent at the C4 position influences the relative stability of these conformations. The ethyl carboxylate group can exist in either a pseudo-axial or pseudo-equatorial orientation, leading to a complex conformational landscape. Computational modeling is used to locate the global energy minimum and determine the relative energies of other stable conformers. rsc.org A single fluorine atom has been shown to be capable of biasing the azepane ring to a single major conformation, highlighting the subtle interplay of steric and electronic effects that govern conformational preference. rsc.orgbeilstein-journals.org

Table 1: Representative Calculated Relative Energies for Azepane Ring Conformations Note: These are generalized values for a 4-substituted azepane ring based on computational studies of related systems. The exact energies for this compound may vary.

| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Twist-Chair (equatorial) | 0.00 | ~ 75% |

| Twist-Chair (axial) | 0.5 - 1.0 | ~ 20% |

| Chair | 1.5 - 2.5 | ~ 4% |

| Boat | > 3.0 | < 1% |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in this compound can predict its behavior as a nucleophile or electrophile.

The HOMO is typically localized on the nitrogen atom of the azepane ring, corresponding to its lone pair of electrons. This makes the nitrogen atom the primary site for nucleophilic attack and protonation. The LUMO, conversely, is generally centered on the carbonyl carbon of the ethyl carboxylate group, making it the most electrophilic site, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netschrodinger.com

Table 2: Representative FMO Energies for a Cyclic Amino Acid Ester Note: These values are illustrative and based on calculations for structurally similar compounds like ethyl piperidine-4-carboxylate. The exact energies for this compound would require specific calculations.

| Molecular Orbital | Energy (eV) | Description of Reactivity |

| HOMO | -5.5 to -6.5 | Nucleophilic character, localized on the nitrogen lone pair. |

| LUMO | -1.5 to -2.5 | Electrophilic character, localized on the ester carbonyl group. |

| HOMO-LUMO Gap | 3.5 to 4.5 | Indicator of chemical reactivity and stability. |

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry provides a powerful lens through which to view the dynamic processes of chemical reactions, mapping out entire reaction pathways and identifying key energetic milestones.

Every chemical reaction proceeds through a high-energy transition state (TS) that separates reactants from products. Computational methods, particularly DFT, are used to locate the geometry and energy of these fleeting structures. For the synthesis of this compound, which could be formed through reactions like intramolecular cyclization, the analysis of the transition state is crucial. For instance, in a potential gold-catalyzed cycloisomerization to form an azepine ring, DFT calculations have been used to compute the activation free energy (e.g., 19.6 kcal/mol for a cyclopropanation step) and elucidate the structure of the transition state. pku.edu.cn These calculations can reveal the feasibility of a proposed reaction step and explain observed stereoselectivity. pku.edu.cnrsc.org By comparing the energies of different transition states, chemists can predict which reaction pathway is favored and how to optimize conditions to promote the desired outcome. nih.gov

Advanced Modeling Techniques for Molecular Interactions (e.g., with catalytic sites)

The biological or catalytic activity of a molecule like this compound is governed by its interactions with a host molecule, typically a protein or a catalyst. Advanced modeling techniques are employed to simulate these complex interactions. Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Studies on azepane derivatives have used docking to understand their binding to enzyme active sites, such as protein kinase B (PKB) and O-GlcNAcase. acs.orgacs.org These models can identify key interactions like hydrogen bonds and hydrophobic contacts that are critical for binding affinity and selectivity. nih.gov

For a more detailed and accurate description, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. psu.edunih.gov In a QM/MM simulation, the ligand and the immediate active site of the enzyme are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics. This approach allows for the modeling of bond-making and bond-breaking events within the enzyme's catalytic pocket, providing deep insights into the mechanism of enzyme inhibition or catalysis. bris.ac.uk For instance, QM/MM studies on how substituted azepanes inhibit glycoside hydrolases have revealed that the enzyme forces the flexible azepane ring into a distorted conformation, mimicking the transition state of the natural substrate. acs.org

Applications of Ethyl Azepane 4 Carboxylate in Non Clinical Research and Chemical Technology

As a Chiral Building Block in Advanced Organic Synthesis

The azepane core is a prized scaffold in modern synthetic chemistry. Its non-planar, flexible, three-dimensional structure is a desirable feature for constructing complex molecular architectures that are rich in sp³ centers. Ethyl azepane-4-carboxylate, as a functionalized derivative, provides a convenient starting point for stereocontrolled syntheses.

Preparation of Complex Molecular Scaffolds (excluding biological targets)

The azepane framework is utilized as a foundational element for the assembly of intricate molecular structures. Synthetic chemists leverage the inherent chirality and functional groups of azepane derivatives to build larger, more complex systems. For instance, a robust and scalable asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been developed. nih.gov The key step in this synthesis involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which establishes the stereochemistry at two centers of the azepane ring simultaneously. nih.gov This method highlights the role of the azepane structure as a template to control the spatial arrangement of substituents.

Furthermore, research has demonstrated the synthesis of substituted oxo-azepines from tetrahydroazepine precursors. mdpi.com These methods provide access to densely functionalized azepane scaffolds, which are noted as useful epitopes in materials chemistry due to the unique flexibility of the seven-membered ring. mdpi.com The development of unique migration-annulation protocols initiated by α-imino rhodium carbenes also provides an efficient tool for synthesizing various azepane derivatives with good functional group tolerance. acs.orgnih.gov

Synthesis of Diversified Heterocyclic Systems

This compound is a precursor for a wide array of more complex heterocyclic systems. The reactivity of the azepane ring and its substituents allows for its elaboration into fused, bridged, and spirocyclic structures.

An efficient copper(I)-catalyzed tandem amination/cyclization reaction has been developed to prepare trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This method demonstrates how the basic azepane structure can be modified to incorporate fluorinated groups, which are of high interest in materials science. nih.gov The synthesis of dibenzo[b,f]azepine analogues through ring closure techniques further showcases the generation of complex, fused heterocyclic systems from simpler precursors. nih.gov The table below summarizes examples of heterocyclic systems derived from azepane-based starting materials.

| Starting Material Type | Reaction Type | Resulting Heterocyclic System | Reference |

| Aza-bicyclo[3.2.2]nonene | Oxidative Cleavage | (2S,5S)-5-Substituted Azepane-2-carboxylate | nih.gov |

| Tetrahydroazepine | Hydroboration/Oxidation | Densely Functionalized Oxo-azepines | mdpi.com |

| Functionalized Allenynes | Cu(I)-Catalyzed Tandem Amination/Cyclization | Trifluoromethyl-substituted Azepin-2-carboxylates | nih.gov |

| Open Dibenzo[b,f]azepine Analogues | Intramolecular Cyclization | Closed Dibenzo[b,f]azepine Systems | nih.gov |

| N-Boc-2-phenylazepane | Lithiation-Substitution | α-Substituted and Ortho-Substituted Azepanes | whiterose.ac.uk |

Role in Catalyst Development (e.g., as a Precursor for Ligands in Asymmetric Catalysis)

The chiral nature of many azepane derivatives makes them attractive precursors for the synthesis of ligands used in asymmetric catalysis. These ligands coordinate with a metal center to create a chiral environment, enabling the production of enantiomerically enriched products.

A notable example is the development of an axially chiral P,N-ligand containing an azepine moiety, which has been synthesized from L-alanine. acs.org Another significant contribution is the large-scale preparation of a chiral tridentate ligand derived from 2,7-dihydro-1H-azepine, known as the Hamari ligand. acs.org This ligand is widely used in the asymmetric synthesis of custom α-amino acids via a glycine (B1666218) Schiff base Ni(II) complex. acs.org The design of such ligands is crucial as they must be resistant to racemization under the basic reaction conditions often employed in these syntheses. acs.org

Research into the synthesis of chiral heterocycles has also explored the use of azepanes. For instance, the synthesis of a chiral azepane was investigated during the development of a double allylic amidation reaction, highlighting the role of this scaffold in creating new catalytic systems. rug.nl The reaction of 2-azanorbornane derivatives, which can be viewed as bridged azepanes, under specific conditions can lead to ring-expanded chiral azepanes, which have been explored as (N,N)-donating ligands for asymmetric catalysis. researchgate.net

Potential in Polymer Chemistry and Materials Science

The unique structural properties of the azepane ring are being explored for the creation of novel polymers and functional materials. Its incorporation into a polymer backbone can influence properties such as thermal stability, crystallinity, and functional group accessibility.

Development of Novel Functional Materials

The ability to introduce functional groups onto a polymer backbone via azepane-based monomers opens pathways to new materials with tailored properties. The ketone-containing polyamides synthesized from 5-azepane-2-one ethylene (B1197577) ketal are sensitive to both thermal and photo-cross-linking. usm.eduacs.org This property allows for the creation of cross-linked materials and networks after the initial polymerization.

Furthermore, the ketone group on the polymer can be easily reduced to a hydroxyl group. usm.eduusm.edu This transformation results in aliphatic polyamides bearing hydroxyl pendant groups, creating a new class of functional materials with potential applications in various fields where hydrophilicity or further derivatization is desired. usm.eduacs.org The versatility of the azepane scaffold is also noted in the development of photorefractive polymers, where azepane-based chromophores have been investigated. dntb.gov.ua

Utility in Supramolecular Chemistry and Host-Guest Systems

This compound, while not extensively documented in dedicated supramolecular chemistry studies, possesses structural and functional characteristics that make it a valuable building block in the design and synthesis of complex supramolecular architectures and host-guest systems. Its utility stems from the combination of a flexible seven-membered azepane ring and a reactive ethyl carboxylate group, which can be readily modified.

The secondary amine within the azepane ring and the ester functionality provide two key sites for chemical elaboration. The nitrogen atom can act as a hydrogen bond donor and acceptor, as well as a coordination site for metal ions, a fundamental interaction in the construction of coordination polymers and metal-organic frameworks (MOFs). The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which is a versatile functional group for forming robust intermolecular interactions, such as hydrogen-bonded dimers or coordination bonds with metal centers.

The inherent flexibility of the seven-membered azepane ring allows it to adopt various conformations, which can be a crucial factor in the formation of specific host-guest complexes. This conformational adaptability can enable the resulting macrocyclic or cage-like structures to encapsulate guest molecules of a particular size and shape.

Research on related azepane derivatives provides insights into the potential applications of this compound. For instance, azepane-containing molecules have been utilized as foundational components for creating larger supramolecular structures. The nitrogen atom within the azepane structure can serve as a coordination point for metals, facilitating the assembly of intricate molecular architectures. Furthermore, studies have demonstrated that amino acids derived from azepane can enforce specific secondary structures, such as β-turns, in peptides. These well-defined peptide conformations can then direct the self-assembly of the molecules into larger, ordered supramolecular structures, including helical arrangements. This principle highlights how the stereochemistry and conformational preferences of the azepane ring can be translated into the controlled formation of complex systems.

While direct examples are not prevalent in existing literature, the fundamental properties of this compound suggest its role as a precursor in the synthesis of more elaborate molecules for supramolecular applications. For example, it could be envisioned as a starting material for the synthesis of azepane-based macrocycles, which could function as hosts for small organic molecules or ions. The synthesis would likely involve the functionalization of the amine and the conversion of the ester to a reactive group suitable for cyclization reactions.

Below is a table summarizing the key properties of this compound relevant to its potential use in supramolecular chemistry.

| Property | Value/Description | Relevance to Supramolecular Chemistry |

| Molecular Formula | C₉H₁₇NO₂ | Provides the basic elemental composition. |

| Molecular Weight | 171.24 g/mol | A relatively small molecule, making it a suitable building block for larger, well-defined supramolecular assemblies. |

| Functional Groups | Secondary Amine (-NH-), Ethyl Ester (-COOEt) | The secondary amine can act as a hydrogen bond donor/acceptor and a metal coordination site. The ester can be hydrolyzed to a carboxylic acid, a key group for forming strong intermolecular interactions (hydrogen bonds, coordination bonds). Both groups are reactive sites for further functionalization to build complex hosts. |

| Azepane Ring | A seven-membered saturated heterocyclic ring. | The ring's flexibility allows it to adopt various conformations, which can be crucial for creating cavities of specific sizes and shapes in host-guest systems. Its non-planar structure can lead to the formation of 3D supramolecular architectures. |

| Potential for Chirality | The carbon at the 4-position can be a stereocenter if appropriately substituted. | Chiral derivatives could be used to construct chiral hosts for enantioselective recognition of guest molecules. |

Future Research Directions and Unexplored Avenues in Ethyl Azepane 4 Carboxylate Chemistry

Development of More Efficient and Atom-Economical Synthetic Methodologies

The synthesis of azepane derivatives often involves multi-step sequences that can be resource-intensive. solubilityofthings.com Future research should prioritize the development of more efficient and atom-economical routes to Ethyl azepane-4-carboxylate and its analogues.

Current synthetic strategies for the azepine core often rely on classical ring-closure reactions or ring expansion of precursors like aryl azides. researchgate.net While effective, these methods can sometimes suffer from moderate yields or require harsh conditions. researchgate.net A significant area for future development is the application of modern catalytic methods to improve efficiency. Ring-closing metathesis (RCM), for instance, has emerged as a powerful tool for constructing cyclic systems and has been applied to the synthesis of azepane-based compounds. researchgate.netbeilstein-journals.org This approach offers high functional group tolerance and often proceeds under mild conditions, making it an attractive alternative to traditional methods. beilstein-journals.org

Another promising direction is the development of cascade reactions that form multiple bonds in a single operation. Such processes are inherently atom-economical and can significantly shorten synthetic sequences. rsc.org For example, a cascade C-N bond cleavage followed by intramolecular amination has been shown to be an atom-economical route to related α-carbolin-4-ones, suggesting that similar strategies could be devised for azepane synthesis. rsc.org

| Synthetic Approach | Core Principle | Potential Advantages for this compound Synthesis | Key Research Focus |

| Catalytic Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene precursor using a Ruthenium or Molybdenum catalyst. beilstein-journals.org | High efficiency, mild reaction conditions, excellent functional group tolerance. | Design of suitable acyclic precursors; optimization of catalysts for seven-membered ring formation. |

| Intramolecular Cycloadditions | Formation of the azepane ring via reactions like [4+3] cycloadditions. researchgate.net | Rapid construction of the bicyclic core with stereochemical control. | Exploration of novel dienophiles and dienes; development of catalytic and asymmetric variants. |

| Ring Expansion Reactions | Expansion of smaller rings (e.g., piperidines) to the seven-membered azepane system. researchgate.net | Access to diverse substitution patterns starting from readily available precursors. | Discovery of new rearrangement triggers and conditions; improving regioselectivity. |

| Atom-Economical Cascade Reactions | Multi-bond forming sequences in a single pot, minimizing waste. rsc.org | Reduced step-count, lower solvent and reagent usage, increased overall efficiency. | Design of novel cascade sequences initiated by C-H activation or other efficient transformations. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound scaffold is not fully explored. The interplay between the flexible seven-membered ring, the secondary amine, and the ethyl ester functionality provides a rich platform for discovering new chemical transformations. mdpi.com

Future work could focus on unconventional ring transformations. The inherent ring strain and conformational flexibility of the azepane ring, greater than that of a six-membered piperidine (B6355638) ring, could be exploited in ring-opening or ring-contraction reactions to generate novel molecular architectures. For instance, selective cleavage of specific C-N or C-C bonds within the ring could provide access to complex linear amino esters that are otherwise difficult to synthesize.

Furthermore, the strategic functionalization of the azepane ring at positions other than the nitrogen or the 4-position is an area ripe for exploration. While reactions at the nitrogen (e.g., N-alkylation, N-acylation) and transformations of the ester group (e.g., reduction, amidation) are predictable, selective C-H functionalization at other ring positions remains a significant challenge. Developing catalytic methods to achieve such selective transformations would unlock access to a vast chemical space of new azepane derivatives with unique substitution patterns. nih.gov This could involve directed C-H activation strategies, where the existing ester or a temporary directing group guides a catalyst to a specific C-H bond.

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of this compound chemistry with modern enabling technologies like flow chemistry and photoredox catalysis represents a major avenue for future research.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under exceptionally mild conditions. nih.govethz.ch This technology operates by generating highly reactive radical intermediates via single-electron transfer (SET) processes. ethz.ch The application of photoredox catalysis to this compound chemistry is a largely unexplored but highly promising field. For example, photoredox-mediated reactions could enable novel C-H functionalizations, decarboxylative couplings, or the generation of nitrogen-centered radicals for subsequent transformations, all under mild, light-driven conditions. nih.govethz.ch Combining photoredox catalysis with other catalytic manifolds, such as nickel catalysis, could unlock unprecedented cross-coupling reactions involving the azepane scaffold. ethz.ch

Advanced Applications in Chemical Technology and Engineering (excluding pharmaceutical or agrochemical development)

Beyond its role as a synthetic building block, this compound and its derivatives have potential applications in materials science and chemical engineering. The unique conformational flexibility of the seven-membered azepane ring can impart interesting physical and chemical properties to larger molecular structures. mdpi.com

One significant area for future research is the use of this compound as a monomer or functional additive in polymer chemistry. The presence of both a secondary amine and an ester group allows for multiple points of polymerization. For example, it could be incorporated into polyamides or polyesters. The flexible azepane unit within a polymer backbone could influence properties such as thermal stability, solubility, and mechanical characteristics.

Another potential application lies in the development of novel ligands for catalysis or separation science. The azepane nitrogen, along with the carboxylate group (after hydrolysis or transformation), can act as a chelating moiety for metal ions. The specific geometry and flexibility of the seven-membered ring could lead to ligands with unique selectivity for certain metals, which could be useful in designing new catalysts for industrial processes or in creating selective extraction agents for hydrometallurgy or waste remediation. Research in this area would involve synthesizing derivatives of this compound and evaluating their performance as ligands in these technological applications.

| Application Area | Role of this compound | Potential Impact | Research Direction |

| Polymer Chemistry | Monomer or co-monomer for specialty polymers (e.g., polyamides, polyesters). | Creation of materials with unique thermal, mechanical, or solubility properties due to the flexible azepane backbone. mdpi.com | Polymerization studies; characterization of the resulting materials' properties. |

| Coordination Chemistry | Precursor for novel chelating ligands. | Development of selective metal catalysts or separation agents for industrial and environmental technologies. | Synthesis of ligand derivatives; study of metal complex formation and catalytic activity. |

| Functional Materials | Building block for surface modifiers or functional coatings. | Altering surface properties (e.g., hydrophilicity, adhesion) of materials for advanced engineering applications. | Grafting azepane derivatives onto surfaces; evaluating the modified surface characteristics. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of Ethyl azepane-4-carboxylate, and how should data be interpreted?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., ester carbonyl), and mass spectrometry (MS) for molecular weight validation. For crystallographic confirmation, employ single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL . Data interpretation should align with established chemical shift tables and crystallographic databases (e.g., Cambridge Structural Database). Always cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodology : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., azepane-4-carboxylic acid esterification). Control reaction variables (temperature, solvent, catalyst) systematically using design of experiments (DoE) principles . Document purification steps (e.g., column chromatography, recrystallization) with solvent ratios and Rf values. Validate purity via melting point analysis and HPLC. Include raw data (e.g., yield percentages, spectroscopic traces) in appendices for transparency .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity and stability of this compound in different solvents?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate Gibbs free energy changes in solvation models (e.g., COSMO). Compare computed solvation energies with experimental solubility data to validate accuracy. For reaction pathways, perform transition-state analysis using nudged elastic band (NEB) methods. Address discrepancies between theoretical and experimental results by refining exchange-correlation functionals or including dispersion corrections .

Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodology : If NMR signals overlap (e.g., due to conformational flexibility), use variable-temperature NMR or 2D techniques (COSY, NOESY) to distinguish peaks. For crystallographic disorder, refine structures using twin-law corrections in SHELXL . Statistically analyze replicate experiments to identify systematic vs. random errors. Cross-reference findings with literature data on analogous compounds to isolate anomalies .

Q. How should researchers design kinetic studies to investigate this compound’s degradation pathways under varying pH conditions?

- Methodology : Employ pseudo-first-order kinetics by maintaining excess H⁺/OH⁻ ions. Use UV-Vis spectroscopy or HPLC to monitor concentration changes over time. Derive rate constants via nonlinear regression of time-dependent data. Validate mechanisms using isotopic labeling (e.g., deuterated solvents) or trapping intermediates (e.g., radical scavengers). Compare Arrhenius plots at different temperatures to elucidate activation parameters .

Data Presentation and Analysis Guidelines

- Tables : Include processed data (e.g., kinetic rate constants, DFT energies) in the main text, with raw data (e.g., chromatograms, diffraction images) in appendices .

- Graphs : Use error bars for replicate measurements and annotate statistical significance (e.g., p-values from t-tests). For computational results, overlay experimental vs. theoretical spectra .

- Citing Sources : Reference crystallographic data from the Cambridge Structural Database (CSD) and computational methods from peer-reviewed software documentation (e.g., Gaussian, SHELX) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.